molecular formula C23H24N6O2 B2753991 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide CAS No. 1251594-19-0

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide

Cat. No.: B2753991
CAS No.: 1251594-19-0
M. Wt: 416.485
InChI Key: IBPIJSVLEZMHOC-UHFFFAOYSA-N
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Description

The compound is a derivative of the triazolopyrimidine class . It’s a complex organic molecule with potential applications in various fields due to its unique structure .


Molecular Structure Analysis

The compound belongs to the class of triazolopyrimidines, which are nitrogen-containing heterocyclic compounds . These compounds can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .

Scientific Research Applications

Antiasthma Agents

  • Research shows that compounds similar to 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(2-methylphenyl)acetamide have potential as antiasthma agents. These compounds were found to be effective as mediator release inhibitors using the human basophil histamine release assay (Medwid et al., 1990).

Radioligand Imaging

  • This compound's derivatives are useful in radioligand imaging, especially for positron emission tomography (PET) scans. They serve as selective ligands for the translocator protein (18 kDa), important in medical imaging (Dollé et al., 2008).

Antimicrobial Activity

  • Some derivatives show antimicrobial activity against various bacterial and fungal strains. These derivatives have been synthesized and tested for their effectiveness in different organic solvents (Majithiya & Bheshdadia, 2022).

Structural and Spectroscopic Characterization

  • These compounds have been characterized using X-ray single crystal diffraction and spectroscopic techniques. Their antibacterial activity against Gram-positive and Gram-negative microbial strains has been evaluated, showing potential as antimicrobial agents (Lahmidi et al., 2019).

Amplifiers of Phleomycin

  • Compounds within this family have been investigated for their role as amplifiers of phleomycin against E. coli, with some showing high activity and resistance to metabolism (Brown et al., 1978).

Herbicidal Activity

  • Novel derivatives have been designed and synthesized with promising herbicidal activity against various plants. Preliminary bioassays indicate these compounds' effectiveness in this field (Yang et al., 2001).

Cardiovascular Agents

  • Research indicates potential use as cardiovascular agents, particularly as inhibitors of cAMP phosphodiesterase from various tissues. This application could lead to significant advances in cardiovascular medicine (Novinson et al., 1982).

Fungicidal Activities

  • Some derivatives display fungicidal activities, showing promise in agricultural applications. They have been tested against various fungi and compared with commercial fungicides for their effectiveness (Chen et al., 2009).

Properties

IUPAC Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14-9-15(2)11-18(10-14)25-22-24-17(4)12-20-27-28(23(31)29(20)22)13-21(30)26-19-8-6-5-7-16(19)3/h5-12H,13H2,1-4H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPIJSVLEZMHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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